molecular formula C19H17IN4O3S B387656 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide CAS No. 313952-70-4

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide

Cat. No.: B387656
CAS No.: 313952-70-4
M. Wt: 508.3g/mol
InChI Key: CGKIBEJZPKPUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide is a useful research compound. Its molecular formula is C19H17IN4O3S and its molecular weight is 508.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Medicinal Chemistry

Sulfonamides, a class to which N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-iodobenzamide may be related, have been extensively studied for their medicinal and pharmaceutical significance. The development of bioactive substances containing the sulfonamide subunit has grown steadily, given their important biological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This class of compounds is known for its wide variety of derivatives, which show broad bioactive spectra after chemical modifications. Research highlights the ease of synthesizing sulfonamides, providing a diversity of derivatives from a wide range of amines and sulfonyl chlorides, which makes them pivotal in the planning and synthesis of future drugs with potential antitumor properties (Azevedo-Barbosa et al., 2020).

Novel Synthesis and Pharmaceutical Impurities

The synthesis of related compounds such as omeprazole, a proton pump inhibitor, involves processes that could be similar to those for synthesizing the specified compound. A review focused on novel methods of synthesis and pharmaceutical impurities of proton pump inhibitors, which provide insights into the development of such drugs. This review emphasizes the study of various pharmaceutical impurities, the synthesis process, and the expected yield, highlighting the importance of novel synthesis processes and the characterization of impurities for further studies in various aspects of pharmaceutical research (Saini et al., 2019).

Biological and Preclinical Importance

Sulfonamide analogs, including N-sulfonyl aminated azines, have attracted significant research interest due to their extensive investigations on biological activities. A review covering the patents and reports on the synthesis of N-sulfonyl azinones and their biological and preclinical studies provided an overview of significant biological findings, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. This review also highlighted the scope of new advances, emphasizing the potential usefulness of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN4O3S/c1-12-11-13(2)22-19(21-12)24-28(26,27)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)20/h3-11H,1-2H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIBEJZPKPUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.